Cas no 483-54-5 (2,3-dimethoxy-5,6-dimethyl-p-benzoquinone)

2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone is a synthetic quinone derivative characterized by its distinct methoxy and methyl substituents on the benzoquinone core. This compound is primarily utilized in organic synthesis and coordination chemistry due to its electron-accepting properties, making it valuable as a redox-active ligand or intermediate. Its structural features enhance stability while maintaining reactivity, facilitating controlled transformations in complex reactions. The compound's well-defined oxidation potential and steric profile also make it suitable for applications in catalytic systems and materials science. High purity grades are available for research and industrial use, ensuring reproducibility in experimental and process-scale applications.
2,3-dimethoxy-5,6-dimethyl-p-benzoquinone structure
483-54-5 structure
Product Name:2,3-dimethoxy-5,6-dimethyl-p-benzoquinone
CAS No:483-54-5
MF:C10H12O4
MW:196.199883460999
CID:931915
PubChem ID:12299893
Update Time:2025-10-22

2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone
    • 2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
    • 2,3-dimethoxy-4,5-dimethyl-1,4-benzoquinone
    • 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone
    • 2,3-dimethoxy-5,6-dimethyl-2,5-cyclohexadiene-1,4-dione <aurantiogliocladin>
    • 6-methylubiquinone
    • aurantiogliocladin
    • NS00011752
    • Aurantiogliocladin [MI]
    • CHEMBL2252961
    • Q27266300
    • 3,4-Dimethoxy-6-methyltoluquinone
    • 483-54-5
    • 2,3-Dimethoxy-5,6-dimethylbenzo-1,4-quinone
    • AKOS006283563
    • FT-0693046
    • 2,3-Dimethyloxy-5,6-dimethylbenzoquinone
    • 74R18PLB3Z
    • SCHEMBL487583
    • UNII-74R18PLB3Z
    • NOYQJVWDVBANHI-UHFFFAOYSA-N
    • DTXSID50486259
    • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5,6-dimethyl-
    • Inchi: 1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3
    • InChI Key: NOYQJVWDVBANHI-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(C(C)=C(C)C1=O)=O)OC

Computed Properties

  • Exact Mass: 196.07400
  • Monoisotopic Mass: 196.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.167
  • Melting Point: 62.5°
  • Boiling Point: 337.326°C at 760 mmHg
  • Flash Point: 150.393°C
  • Refractive Index: 1.494
  • PSA: 52.60000
  • LogP: 0.97900
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2,3-dimethoxy-5,6-dimethyl-p-benzoquinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D477275-100mg
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone
483-54-5
100mg
$190.00 2023-05-18
TRC
D477275-500mg
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone
483-54-5
500mg
$ 800.00 2023-09-07
TRC
D477275-1g
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone
483-54-5
1g
$ 1240.00 2022-06-05
TRC
D477275-1000mg
2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone
483-54-5
1g
$1499.00 2023-05-18
BioAustralis
BIA-A1654-1 mg
Aurantiogliocladin
483-54-5 >95%byHPLC
1mg
$175.00 2023-09-08
BioAustralis
BIA-A1654-5 mg
Aurantiogliocladin
483-54-5 >95%byHPLC
5mg
$613.00 2023-09-08
BioAustralis
BIA-A1654-1mg
Aurantiogliocladin
483-54-5 >95% by HPLC
1mg
$200.00 2025-04-27
BioAustralis
BIA-A1654-5mg
Aurantiogliocladin
483-54-5 >95% by HPLC
5mg
$700.00 2025-04-27
A2B Chem LLC
AG17572-10mg
2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
483-54-5
10mg
$225.00 2024-04-19
A2B Chem LLC
AG17572-25mg
2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
483-54-5
25mg
$350.00 2024-04-19

Additional information on 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone

2,3-Dimethoxy-5,6-Dimethyl-p-Benzoquinone: A Versatile Compound in Modern Biomedical Research

2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone (CAS No. 483-54-5) is a multifunctional aromatic compound that has garnered significant attention in the biomedical field due to its unique molecular structure and diverse biological activities. This compound, characterized by its p-benzoquinone core with methoxy and methyl substituents, exhibits potential applications in drug development, antioxidant research, and metabolic pathway modulation. Recent studies have highlighted its role in oxidative stress regulation and cellular signaling mechanisms, positioning it as a promising candidate for therapeutic innovation.

As a derivative of p-benzoquinone, this compound possesses a conjugated system of double bonds that enables it to participate in redox reactions. The dimethoxy groups at positions 2 and 3, along with the dimethyl substituents at positions 5 and 6, contribute to its stability and functional versatility. These structural features are critical for its interaction with biological targets, such as enzymes, receptors, and DNA molecules. The presence of methoxy groups may also influence its solubility properties, making it suitable for formulation in various delivery systems.

Recent advancements in nanotechnology and drug delivery systems have further expanded the potential of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone. For instance, a 2023 study published in Advanced Materials demonstrated its use as a bioactive molecule in the synthesis of nanoparticles for targeted cancer therapy. The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its potential in antioxidant therapy, particularly in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

One of the most intriguing aspects of this compound is its involvement in metabolic pathways. Research published in Journal of Medicinal Chemistry (2022) revealed that 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone can act as a precursor for the synthesis of phenolic compounds, which are known for their anti-inflammatory and anti-cancerous properties. This finding underscores its potential as a building block in the development of pharmaceuticals targeting chronic inflammatory conditions.

The synthesis of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone has been optimized using green chemistry principles, as highlighted in a 2024 review article in Green Chemistry. The study emphasized the use of catalytic methods and solvent-free conditions to enhance sustainability and reduce waste generation. These approaches align with the growing emphasis on environmentally friendly chemical processes in the pharmaceutical industry.

Furthermore, the biological activity of this compound has been explored in in vitro and in vivo models. A 2023 study in Cell Reports demonstrated its ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in autoimmune disorders. The compound's selective toxicity towards cancer cells over normal cells has also been reported, making it a candidate for chemotherapy formulations.

The therapeutic potential of 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone extends to neurological disorders. Research published in Neuropharmacology (2023) showed that this compound can modulate mitochondrial function and neurotransmitter release, offering new avenues for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier further enhances its relevance in central nervous system research.

Another area of interest is its role in antimicrobial applications. A 2024 study in Antimicrobial Agents and Chemotherapy found that 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone exhibits bacteriostatic activity against multidrug-resistant bacteria, highlighting its potential as a novel antimicrobial agent. This discovery is particularly significant given the global rise in antimicrobial resistance.

Despite its promising properties, challenges remain in the clinical translation of this compound. Researchers are actively working on structure-activity relationship (SAR) studies to optimize its bioavailability and target specificity. Additionally, toxicological studies are being conducted to ensure its safety profile in long-term therapeutic use.

In conclusion, 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone represents a valuable compound with broad applications in biomedical research. Its unique chemical structure and biological activities position it as a key player in the development of innovative therapies for a range of diseases. As research in this area continues to advance, the compound's potential to impact healthcare and pharmaceutical science is likely to grow significantly.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD